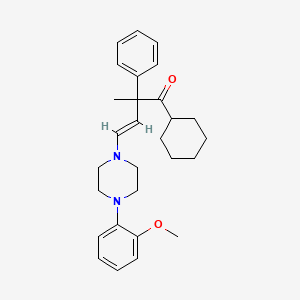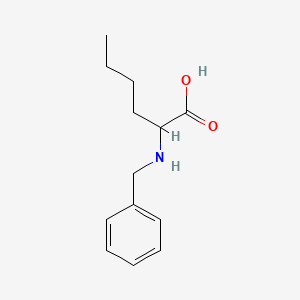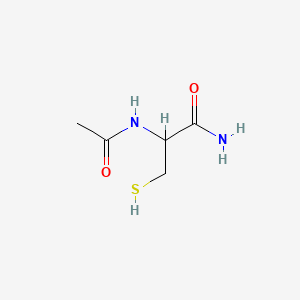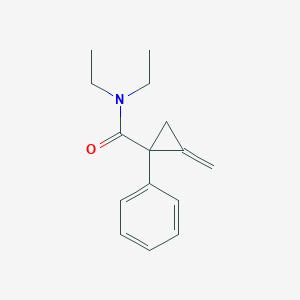](/img/structure/B12091507.png)
1,2-Dioctanoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, which is a key component of cell membranes. This compound is often used in scientific research due to its unique properties and its ability to mimic natural phospholipids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine is typically synthesized through a multi-step chemical process. The synthesis begins with the esterification of glycerol with octanoic acid to form 1,2-dioctanoyl-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid derivatives to produce 1,2-dioctanoyl-sn-glycero-3-phosphate. Finally, the phosphate group is reacted with L-serine in the presence of sodium ions to yield the desired compound .
Industrial Production Methods: Industrial production of 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol, octanoic acid, and phosphoserine.
Oxidation: The fatty acid chains can be oxidized to form shorter chain acids and other oxidation products.
Substitution: The phosphate group can participate in substitution reactions, where the serine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Glycerol, octanoic acid, and phosphoserine.
Oxidation: Shorter chain fatty acids and various oxidation products.
Substitution: Modified phospholipids with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions and environments.
Biology: Employed in the study of cell membrane dynamics, lipid-protein interactions, and membrane fusion processes.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Mecanismo De Acción
The mechanism of action of 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine involves its integration into cell membranes, where it can influence membrane fluidity and stability. The compound interacts with various membrane proteins and can modulate their activity. It also plays a role in signaling pathways by serving as a substrate for enzymes such as phospholipases and kinases, which can generate bioactive lipid mediators .
Comparación Con Compuestos Similares
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar in structure but contains oleic acid chains instead of octanoic acid chains.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains myristic acid chains and is used in studies of membrane phase behavior and lipid-protein interactions.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains stearic acid chains and is used in the development of lipid-based drug delivery systems.
Uniqueness: 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine is unique due to its shorter fatty acid chains, which confer different physical and chemical properties compared to its longer-chain counterparts. This makes it particularly useful in studies where membrane fluidity and permeability are critical factors.
Propiedades
IUPAC Name |
disodium;2-amino-3-[2,3-di(octanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42NO10P.2Na/c1-3-5-7-9-11-13-20(24)30-15-18(33-21(25)14-12-10-8-6-4-2)16-31-34(28,29)32-17-19(23)22(26)27;;/h18-19H,3-17,23H2,1-2H3,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVZFUZIJUCPU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40NNa2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)





![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
